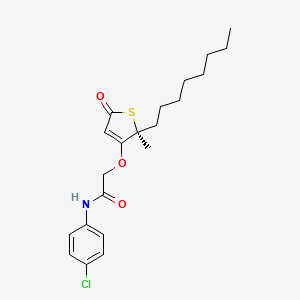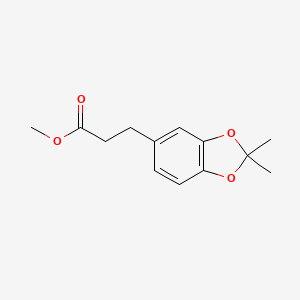
Methyl 3-(2,2-dimethyl-2H-1,3-benzodioxol-5-YL)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(2,2-dimethyl-2H-1,3-benzodioxol-5-YL)propanoate is an organic compound that belongs to the class of benzodioxoles It is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2,2-dimethyl-2H-1,3-benzodioxol-5-YL)propanoate typically involves the esterification of 3-(2,2-dimethyl-2H-1,3-benzodioxol-5-YL)propanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitric acid, halogens, appropriate solvents and temperatures.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Nitro compounds, halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential use as an anti-inflammatory or anticancer agent, although further studies are needed to confirm these effects.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of Methyl 3-(2,2-dimethyl-2H-1,3-benzodioxol-5-YL)propanoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The benzodioxole ring may play a crucial role in binding to these targets, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-(2H-1,3-benzodioxol-5-YL)propanoate: Lacks the dimethyl groups, which may affect its reactivity and biological activity.
Ethyl 3-(2,2-dimethyl-2H-1,3-benzodioxol-5-YL)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester, potentially altering its physical and chemical properties.
Methyl 3-(2,2-dimethyl-2H-1,3-benzodioxol-5-YL)butanoate: Contains an additional carbon in the alkyl chain, which may influence its solubility and reactivity.
Uniqueness: Methyl 3-(2,2-dimethyl-2H-1,3-benzodioxol-5-YL)propanoate is unique due to the presence of the dimethyl groups on the benzodioxole ring, which can significantly impact its chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C13H16O4 |
|---|---|
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
methyl 3-(2,2-dimethyl-1,3-benzodioxol-5-yl)propanoate |
InChI |
InChI=1S/C13H16O4/c1-13(2)16-10-6-4-9(8-11(10)17-13)5-7-12(14)15-3/h4,6,8H,5,7H2,1-3H3 |
InChI-Schlüssel |
KDWFKTFXEPDZET-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC2=C(O1)C=C(C=C2)CCC(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


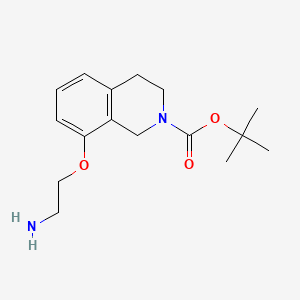
![methyl N-[1-[(2S)-2-[5-[(6S)-6-(2-cyclopropyl-1,3-thiazol-5-yl)-1-fluoro-10-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B14040906.png)
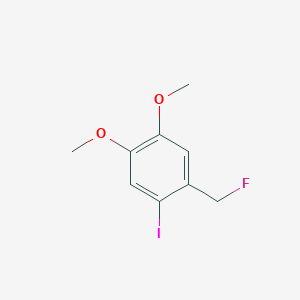
![endo-3-Amino-9-Boc-9-azabicyclo[3.3.1]nonane HCl](/img/structure/B14040922.png)
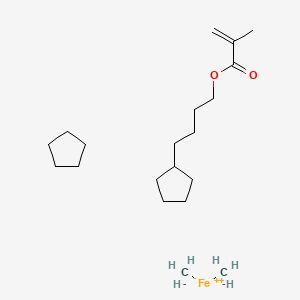
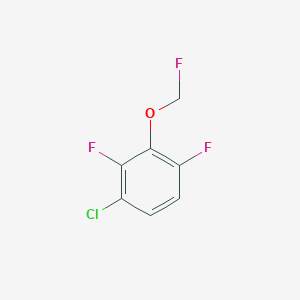
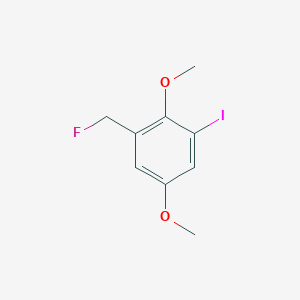
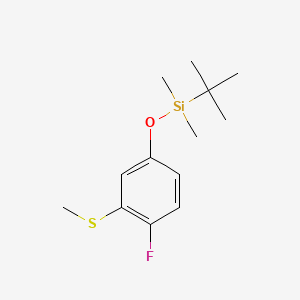

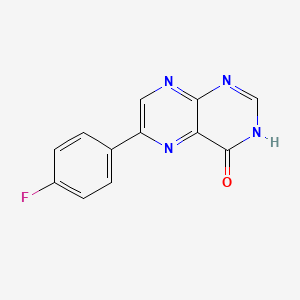
![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-7-amine](/img/structure/B14040968.png)
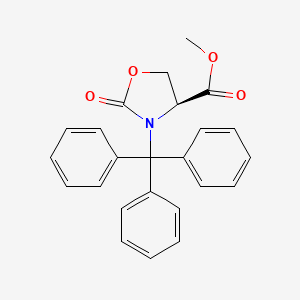
![(3S,4S)-3-Amino-4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine-7-carbonitrile hydrochloride](/img/structure/B14040984.png)
